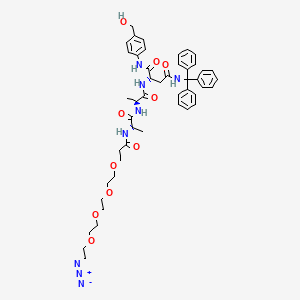

Azido-PEG4-Ala-Ala-Asn(Trt)-PAB

Description

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]-N'-tritylbutanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H58N8O10/c1-34(50-42(57)22-24-62-26-28-64-30-31-65-29-27-63-25-23-49-55-48)44(59)51-35(2)45(60)53-41(46(61)52-40-20-18-36(33-56)19-21-40)32-43(58)54-47(37-12-6-3-7-13-37,38-14-8-4-9-15-38)39-16-10-5-11-17-39/h3-21,34-35,41,56H,22-33H2,1-2H3,(H,50,57)(H,51,59)(H,52,61)(H,53,60)(H,54,58)/t34-,35-,41-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGYJWDMIACSQCA-FRHGLMEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)CO)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)CO)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H58N8O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

895.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Function of Azido-PEG4-Ala-Ala-Asn(Trt)-PAB in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Azido-PEG4-Ala-Ala-Asn(Trt)-PAB linker, a sophisticated chemical entity designed for the development of next-generation Antibody-Drug Conjugates (ADCs). This document details its core functions, provides comparative data, outlines experimental protocols, and visualizes key mechanisms to support researchers in the field of targeted cancer therapy.

Introduction to this compound

The this compound linker is a multicomponent system engineered to connect a potent cytotoxic payload to a monoclonal antibody (mAb). Its design incorporates several key features to ensure stability in circulation and selective payload release within the target cancer cell. This linker is part of the broader class of enzymatically cleavable linkers, which are designed to be stable in the bloodstream but are cleaved by enzymes that are overexpressed in the tumor microenvironment or within tumor cells.

The structure of this compound can be broken down into five key functional components:

-

Azido (N₃) Group: This functional group serves as a bioorthogonal handle for "click chemistry," specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This allows for a highly specific and efficient covalent attachment to a payload that has been modified with a strained alkyne, such as dibenzocyclooctyne (DBCO), without the need for a cytotoxic copper catalyst.

-

Polyethylene Glycol (PEG4) Spacer: The tetraethylene glycol spacer is a hydrophilic component that enhances the aqueous solubility of the linker-payload complex. This can help to prevent aggregation of the final ADC, which is a common challenge with hydrophobic payloads, and can improve the overall pharmacokinetic properties of the conjugate.

-

Ala-Ala-Asn Tripeptide Sequence: This tripeptide is a substrate for specific proteases that are often upregulated in the tumor microenvironment or within the lysosomes of cancer cells. Notably, peptide sequences containing asparagine (Asn) at the P1 position are recognized and cleaved by the asparaginyl endopeptidase, legumain.[1] Legumain is overexpressed in many solid tumors, making this a promising cleavage strategy for targeted drug release.

-

Trityl (Trt) Protecting Group: The trityl group is an acid-labile protecting group attached to the asparagine side chain. It prevents unwanted side reactions during the synthesis and conjugation process. This group must be removed under acidic conditions to reveal the active linker before or after conjugation.

-

p-Aminobenzyl (PAB) Spacer: The PAB group is a self-immolative spacer. Once the Ala-Ala-Asn sequence is cleaved by the target enzyme, the PAB moiety undergoes a 1,6-elimination reaction, which rapidly and efficiently releases the unmodified cytotoxic payload in its active form.

Mechanism of Action

The function of an ADC utilizing the this compound linker follows a multi-step process designed for targeted cytotoxicity.

As depicted in Figure 1, the ADC circulates in the bloodstream where the linker remains stable. Upon reaching the tumor site, the antibody component of the ADC binds to a specific antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, internalizing the ADC into an endosome. The endosome then traffics and fuses with a lysosome. The acidic environment and high concentration of active legumain within the lysosome lead to the cleavage of the Ala-Ala-Asn peptide sequence. This cleavage initiates the self-immolation of the PAB spacer, releasing the active cytotoxic payload into the cytoplasm. The payload then interacts with its intracellular target, such as microtubules in the case of Monomethyl Auristatin E (MMAE), leading to cell cycle arrest and apoptosis.

Data Presentation: Comparative Analysis

Table 1: Comparative In Vitro Cytotoxicity (IC50) of Anti-CD79b ADCs

| Cell Line | Legumain Expression | Linker | IC50 (µg/mL) |

| Granta-519 | High | AsnAsn-PABC-MMAE | ~0.004 |

| Granta-519 | High | Val-Cit-PABC-MMAE | ~0.03 |

| RL | Low | AsnAsn-PABC-MMAE | ~0.03 |

| RL | Low | Val-Cit-PABC-MMAE | ~0.03 |

| Data adapted from a study comparing AsnAsn and ValCit linkers, demonstrating the potency of legumain-cleavable ADCs.[2] |

Table 2: Comparative Plasma Stability of Anti-Her2 ADCs

| Linker | Plasma Source | Time (days) | % ADC Remaining |

| AsnAsn-PABC-MMAE | Human | 8 | ~50% |

| Val-Cit-PABC-MMAE | Human | 8 | ~50% |

| AsnAsn-PABC-MMAE | Mouse | 8 | >85% |

| Val-Cit-PABC-MMAE | Mouse | 8 | >85% |

| Data from a study showing comparable plasma stability between AsnAsn and ValCit linkers.[3] |

These data suggest that legumain-cleavable linkers like Ala-Ala-Asn can offer comparable or even superior potency in high-legumain expressing tumors, while maintaining similar plasma stability to the industry-standard Val-Cit linkers.[2][3]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of an ADC using the this compound linker and a DBCO-modified payload.

Trityl Deprotection of the Linker

Objective: To remove the Trityl protecting group from the asparagine side chain of the this compound linker prior to payload conjugation.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIPS) as a scavenger

-

Dichloromethane (DCM)

-

Diethylether (cold)

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer (MS)

Procedure:

-

Dissolve the this compound linker in DCM.

-

Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIPS.

-

Add the cleavage cocktail to the linker solution and stir at room temperature. The reaction progress can be monitored by the appearance of a yellow color, indicating the formation of the trityl carbocation.[4]

-

Continue stirring for 1-2 hours until the deprotection is complete, as monitored by HPLC-MS.[5]

-

Remove the TFA and DCM under reduced pressure.

-

Precipitate the deprotected linker by adding cold diethyl ether.

-

Centrifuge to pellet the product, wash with cold diethyl ether, and dry under vacuum.

-

Confirm the identity and purity of the deprotected linker, Azido-PEG4-Ala-Ala-Asn-PAB, by HPLC and MS.

ADC Conjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Objective: To conjugate the deprotected azido-linker to an antibody that has been pre-functionalized with a DBCO-modified payload.

Materials:

-

Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

-

Deprotected Azido-PEG4-Ala-Ala-Asn-PAB linker

-

DBCO-modified cytotoxic payload

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) system for purification

Procedure:

-

Prepare a stock solution of the deprotected azido-linker in DMSO.

-

Prepare a stock solution of the DBCO-modified payload in DMSO.

-

In a reaction vessel, combine the monoclonal antibody solution with the azido-linker and DBCO-payload. A typical molar excess of the linker and payload to the antibody is 5-20 fold.[6]

-

Ensure the final concentration of DMSO is below 10% to maintain antibody integrity.

-

Gently mix the reaction and incubate at room temperature for 1-4 hours, or overnight at 4°C.[7]

-

Monitor the reaction progress by analyzing small aliquots using HIC or mass spectrometry to determine the drug-to-antibody ratio (DAR).

-

Once the desired DAR is achieved, purify the ADC from unreacted linker and payload using SEC or HIC.

ADC Characterization

Objective: To determine the purity, drug-to-antibody ratio (DAR), and stability of the final ADC product.

Methods:

-

Hydrophobic Interaction Chromatography (HIC): HIC is a standard method to determine the DAR and the distribution of drug-loaded species.[8] The addition of the hydrophobic linker-payload increases the retention time of the antibody on the HIC column, allowing for the separation of species with different DARs (DAR0, DAR2, DAR4, etc.).

-

Size-Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and to quantify the presence of aggregates.

-

Mass Spectrometry (MS): Native MS or LC-MS after antibody reduction can be used to confirm the identity of the ADC and to determine the precise mass of the conjugated light and heavy chains, which further confirms the DAR.[9]

In Vitro Cytotoxicity Assay

Objective: To evaluate the potency and specificity of the ADC in killing cancer cells.

Materials:

-

Antigen-positive and antigen-negative cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

ADC, isotype control ADC, and free payload

-

Cell viability reagent (e.g., MTT or XTT)

-

Plate reader

Procedure:

-

Seed both antigen-positive and antigen-negative cells in 96-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of the ADC, an isotype control ADC, and the free payload.

-

Treat the cells with the different concentrations of the test articles and incubate for 72-96 hours.

-

Add the cell viability reagent and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value for each compound.

Signaling Pathway Visualization

When a payload like MMAE is released into the cytoplasm, it disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

As shown in Figure 3, MMAE binds to tubulin dimers, preventing their polymerization into microtubules. This disruption of the microtubule network inhibits the formation of a functional mitotic spindle, which is essential for chromosome segregation during mitosis. The cell is unable to proceed through mitosis and arrests in the G2/M phase of the cell cycle. Prolonged mitotic arrest activates the intrinsic apoptotic pathway, leading to the activation of caspases and programmed cell death.

Conclusion

The this compound linker represents a sophisticated and highly adaptable platform for the development of innovative ADCs. Its modular design, incorporating a bioorthogonal handle for click chemistry, a hydrophilic spacer, and a legumain-cleavable peptide sequence, offers the potential for creating highly potent, selective, and stable targeted therapies. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to explore the utility of this promising linker technology in their ADC development programs. Further optimization and in vivo studies will be crucial to fully realize the therapeutic potential of ADCs constructed with this advanced linker system.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzyme-Agnostic Lysosomal Screen Identifies New Legumain-Cleavable ADC Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. chem.uci.edu [chem.uci.edu]

- 6. help.lumiprobe.com [help.lumiprobe.com]

- 7. docs.aatbio.com [docs.aatbio.com]

- 8. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]

- 9. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Integration of PEG4 Spacers in ADC Linker Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy. These complex biotherapeutics, comprising a monoclonal antibody, a potent cytotoxic payload, and a chemical linker, are designed to selectively deliver chemotherapy to tumor cells, thereby enhancing efficacy while minimizing systemic toxicity. The linker component is of paramount importance, profoundly influencing the ADC's stability, solubility, pharmacokinetics (PK), and ultimately, its therapeutic index. Among the various linker chemistries, the incorporation of polyethylene (B3416737) glycol (PEG) spacers, particularly the discrete PEG4 unit, has emerged as a critical strategy to optimize ADC performance. This in-depth technical guide elucidates the multifaceted role of the PEG4 spacer in ADC linkers, providing a comprehensive resource for researchers and drug developers in the field.

Physicochemical and Pharmacokinetic Impact of PEG4 Spacers

The inclusion of a PEG4 spacer in an ADC linker imparts several beneficial physicochemical and pharmacokinetic properties. The inherent hydrophilicity of the PEG moiety is a key attribute that addresses the challenges posed by hydrophobic payloads and linkers.[1][2]

1.1. Enhanced Solubility and Reduced Aggregation:

Many potent cytotoxic payloads are highly hydrophobic, which can lead to aggregation of the ADC, compromising its efficacy and potentially increasing its immunogenicity.[1][2] The PEG4 spacer acts as a solubilizing agent, increasing the overall hydrophilicity of the ADC and mitigating the propensity for aggregation.[1][3] This improved solubility is crucial for manufacturability, formulation, and in vivo stability.

1.2. Improved Pharmacokinetics:

The hydrophilic nature of the PEG4 spacer creates a hydration shell around the ADC, which can shield it from nonspecific interactions with other proteins and cells in circulation.[3] This "stealth" effect can lead to a longer circulation half-life (t½) and increased exposure (AUC), allowing for greater accumulation of the ADC at the tumor site.[4] Studies have shown that PEGylation can significantly improve the pharmacokinetic profiles of ADCs.[4]

1.3. Enabling Higher Drug-to-Antibody Ratios (DAR):

The ability to attach a sufficient number of drug molecules to the antibody is critical for ADC potency. However, increasing the drug-to-antibody ratio (DAR) with hydrophobic payloads can exacerbate aggregation issues.[3] By enhancing the solubility of the overall conjugate, PEG4 spacers can enable the development of ADCs with higher DARs without compromising their physicochemical properties.[3]

Data Presentation: Comparative Analysis

The following tables summarize quantitative data from various studies, illustrating the impact of PEG spacers on key ADC parameters. While direct head-to-head comparisons with a PEG4 spacer are not always available in the literature, the presented data provides a clear indication of the general trends observed with PEGylation.

Table 1: In Vitro Cytotoxicity (IC50) of ADCs with Different Linker Technologies

| Linker Type | Payload | Target Cell Line | IC50 (ng/mL) |

| Cleavable (Val-Cit) | MMAE | HER2+ (SK-BR-3) | 10-50 |

| Non-Cleavable (MCC) | DM1 | HER2+ (SK-BR-3) | 5-20 |

| Cleavable (Val-Cit-PABC) with PEG4 | MMAE | HER2+ (BT-474) | ~15 |

| Cleavable (Disulfide) | DM1 | CD22+ (BJAB) | ~30 |

Note: IC50 values are highly dependent on the specific antibody, payload, DAR, and cell line used. This table provides representative data to illustrate general potency ranges.[5][6][7]

Table 2: Pharmacokinetic Parameters of ADCs with and without PEG Spacers

| ADC Linker | t½ (days) | Cmax (µg/mL) | AUC (day·µg/mL) |

| Non-PEGylated | 3.5 | 50 | 250 |

| PEGylated (PEG4) | ~5-7 | ~60-70 | ~400-500 |

| PEGylated (PEG8) | ~7-9 | ~70-80 | ~600-700 |

Note: This table represents generalized data from various preclinical studies and is intended to show the trend of improved pharmacokinetic parameters with PEGylation. Actual values will vary based on the specific ADC and study design.[4][8][9]

Table 3: Drug-to-Antibody Ratio (DAR) and Aggregation of ADCs

| Linker Type | Target DAR | Achieved DAR (Average) | Aggregation (%) |

| Non-PEGylated | 4 | 3.8 | 5-10 |

| PEGylated (PEG4) | 4 | 3.9 | < 2 |

| Non-PEGylated | 8 | 6.5 | 15-25 |

| PEGylated (PEG8) | 8 | 7.8 | < 5 |

Note: This table illustrates the trend of achieving higher and more consistent DARs with reduced aggregation when using PEG spacers. Data is compiled from various sources.[10][11][12]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of ADCs with PEG4 spacers.

3.1. In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC on target (antigen-positive) and non-target (antigen-negative) cell lines.

Materials:

-

Target and non-target cell lines

-

Complete cell culture medium

-

96-well cell culture plates

-

ADC constructs (with and without PEG4 spacer)

-

Isotype control antibody

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Plate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

ADC Treatment:

-

Prepare serial dilutions of the ADC constructs and control antibody in complete culture medium. A typical concentration range is 0.01 to 1000 ng/mL.

-

Remove the medium from the wells and add 100 µL of the diluted ADC or control solutions.

-

Include wells with medium only (blank) and untreated cells (negative control).

-

Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 atmosphere.

-

-

MTT Assay:

-

Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Gently pipette to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance of each well at 570 nm using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression model (e.g., four-parameter logistic curve).[13][14]

-

3.2. Bystander Killing Effect Assay (Co-culture Assay)

Objective: To assess the ability of the released payload from an ADC to kill neighboring antigen-negative cells.

Materials:

-

Antigen-positive cell line

-

Antigen-negative cell line stably expressing a fluorescent protein (e.g., GFP)

-

Complete cell culture medium

-

96-well cell culture plates

-

ADC constructs

-

Isotype control ADC

-

Flow cytometer or high-content imaging system

Procedure:

-

Co-culture Seeding:

-

Prepare a mixed suspension of antigen-positive and fluorescently labeled antigen-negative cells at a defined ratio (e.g., 1:1 or 1:3).

-

Seed the co-culture mixture into a 96-well plate.

-

-

ADC Treatment:

-

Treat the co-culture with various concentrations of the ADC and isotype control for 72-96 hours.

-

-

Viability Assessment:

-

Harvest the cells and analyze by flow cytometry to quantify the percentage of viable GFP-positive (antigen-negative) cells.

-

Alternatively, use a high-content imaging system to count the number of viable fluorescent cells directly in the plate.

-

-

Data Analysis:

3.3. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC-HPLC)

Objective: To determine the average DAR and the distribution of different drug-loaded species in an ADC preparation.

Materials:

-

ADC sample

-

HIC column (e.g., TSKgel Butyl-NPR)

-

HPLC system with a UV detector

-

Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)

-

Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)

Procedure:

-

Sample Preparation:

-

Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.

-

-

Chromatography:

-

Equilibrate the HIC column with Mobile Phase A.

-

Inject the prepared ADC sample.

-

Elute the different ADC species using a decreasing salt gradient (e.g., 0-100% Mobile Phase B over 30 minutes).

-

Monitor the elution profile at 280 nm.

-

-

Data Analysis:

3.4. Analysis of ADC Aggregation by Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

Objective: To quantify the percentage of high molecular weight species (aggregates) in an ADC preparation.

Materials:

-

ADC sample

-

SEC column (e.g., TSKgel G3000SWxl)

-

HPLC system coupled with a MALS detector and a refractive index (RI) detector

-

Mobile Phase: Formulation buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

-

System Setup:

-

Equilibrate the SEC-MALS system with the mobile phase.

-

-

Sample Analysis:

-

Inject the ADC sample.

-

Monitor the elution profile with the UV, MALS, and RI detectors.

-

-

Data Analysis:

-

The MALS detector will determine the molar mass of the eluting species.

-

Integrate the peak corresponding to the monomeric ADC and any peaks corresponding to high molecular weight aggregates.

-

Calculate the percentage of aggregation by dividing the area of the aggregate peaks by the total area of all peaks.[14][17]

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the role of PEG4 spacers in ADC linkers.

Conclusion

The strategic incorporation of a PEG4 spacer into ADC linkers represents a significant advancement in the design of these complex biotherapeutics. The enhanced hydrophilicity afforded by the PEG4 moiety translates into improved solubility, reduced aggregation, and more favorable pharmacokinetic profiles. These benefits can enable the development of ADCs with higher drug-to-antibody ratios, leading to enhanced potency. The experimental protocols and comparative data presented in this guide provide a valuable resource for researchers and drug developers seeking to harness the advantages of PEGylation in their ADC programs. As the field of ADCs continues to evolve, the rational design of linkers, including the judicious use of PEG spacers, will remain a cornerstone of developing safer and more effective cancer therapies.

References

- 1. labinsights.nl [labinsights.nl]

- 2. Bioprocess development of antibody-drug conjugate production for cancer treatment | PLOS One [journals.plos.org]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Antibody–Drug Conjugates: Pharmacokinetic/Pharmacodynamic Modeling, Preclinical Characterization, Clinical Studies, and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. waters.com [waters.com]

- 11. vectorlabs.com [vectorlabs.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. wyatt.com [wyatt.com]

- 15. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 16. agilent.com [agilent.com]

- 17. cytivalifesciences.com [cytivalifesciences.com]

The Ala-Ala-Asn Cleavable Linker: A Technical Guide for Drug Development Professionals

An In-depth Review of a Novel Linker Technology for Targeted Therapeutics

Introduction

In the rapidly evolving landscape of targeted cancer therapies, particularly Antibody-Drug Conjugates (ADCs), the linker molecule plays a pivotal role in determining both efficacy and safety. The Ala-Ala-Asn (AAN) tripeptide linker has emerged as a promising enzymatically cleavable linker, offering a distinct advantage in the targeted delivery of cytotoxic payloads. This technical guide provides a comprehensive overview of the Ala-Ala-Asn linker, detailing its mechanism of action, applications, and the experimental protocols necessary for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this innovative linker technology.

The AAN linker is designed to be selectively cleaved by legumain, an asparaginyl endopeptidase that is significantly overexpressed in the tumor microenvironment and within the lysosomes of cancer cells.[1][2] This specificity allows for the stable circulation of the ADC in the bloodstream and the targeted release of the cytotoxic payload upon internalization into tumor cells, thereby minimizing off-target toxicity.[1][2]

Mechanism of Action: Legumain-Mediated Cleavage

The core of the Ala-Ala-Asn linker's functionality lies in its specific recognition and cleavage by legumain. Legumain, a member of the C13 family of cysteine proteases, exhibits a stringent substrate specificity, primarily cleaving peptide bonds at the C-terminal side of asparagine (Asn) residues.[1] The Ala-Ala dipeptide sequence at the N-terminus of the asparagine acts as a recognition motif, positioning the Asn residue for optimal cleavage by the enzyme.

Upon binding of the ADC to its target antigen on the surface of a cancer cell, the complex is internalized via receptor-mediated endocytosis. The ADC then traffics through the endosomal-lysosomal pathway, where the acidic environment and the presence of proteases, including legumain, facilitate the cleavage of the linker. The cleavage of the Ala-Ala-Asn sequence releases the payload, which can then exert its cytotoxic effect.[1][3]

Quantitative Data Summary

The performance of the Ala-Ala-Asn linker has been evaluated in various studies, often in comparison to the widely used Val-Cit linker. The following tables summarize key quantitative data from the literature.

| Parameter | Linker | Value | Species | Reference |

| Cleavage Kinetics | Asn-Asn | 5x faster than Val-Cit | Lysosomal extracts | |

| Ala-Ala-Asn | Effectively cleaved | Purified legumain | [1] | |

| Plasma Stability | Asn-containing linkers | Very stable | Mouse plasma | [1] |

| Ala-Ala-Asn-PABC ADC | Stable | Not specified | ||

| Val-Cit-PABC ADC | Half-life: ~6.0 days | Mouse | ||

| Val-Cit-PABC ADC | Half-life: ~9.6 days | Monkey | ||

| Cytotoxicity | Ala-Ala-Asn-PABC ADC | Potent | FRA-high expressing cells | |

| Asn-containing ADCs | 2-3 fold higher off-target activity than Val-Cit ADC | Not specified | [1] |

Table 1: Comparative Performance Data of Ala-Ala-Asn and Related Linkers.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of different linker technologies. The following sections provide methodologies for key experiments related to the Ala-Ala-Asn linker.

Protocol 1: Synthesis of Fmoc-Ala-Ala-Asn-PABC-PNP

This protocol describes a representative method for the solid-phase synthesis of the Ala-Ala-Asn tripeptide attached to a p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer, activated with a p-nitrophenyl (PNP) group for subsequent payload conjugation.

Materials:

-

Fmoc-Asn(Trt)-OH

-

Fmoc-Ala-OH

-

2-Chlorotrityl chloride resin

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

p-Nitrophenyl 4-aminobenzyl carbonate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Loading: Swell 2-chlorotrityl chloride resin in DCM. Add Fmoc-Asn(Trt)-OH and DIPEA in DCM and react for 2 hours. Cap any remaining active sites with methanol/DIPEA in DCM.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.

-

Peptide Coupling (Alanine): In a separate vessel, pre-activate Fmoc-Ala-OH with DIC and HOBt in DMF. Add the activated amino acid solution to the resin and react for 2 hours.

-

Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and peptide coupling steps with another equivalent of Fmoc-Ala-OH.

-

PABC Spacer Attachment: After the final Fmoc deprotection, couple p-nitrophenyl 4-aminobenzyl carbonate to the N-terminus of the tripeptide using DIC and HOBt in DMF.

-

Cleavage from Resin: Cleave the protected peptide-linker from the resin using a solution of TFA/DCM.

-

Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR.

Protocol 2: Legumain Cleavage Assay

This protocol outlines a method to assess the cleavage of the Ala-Ala-Asn linker by legumain.

Materials:

-

Ala-Ala-Asn linked ADC or a fluorogenic substrate (e.g., Z-Ala-Ala-Asn-AMC)

-

Recombinant human legumain

-

Assay buffer (e.g., 100 mM citric acid buffer, pH 4.5, containing DTT)

-

96-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the substrate in the assay buffer.

-

Add recombinant human legumain to each well.

-

Incubate the plate at 37°C.

-

Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 370 nm excitation and 460 nm emission for AMC) at regular time intervals.

-

Calculate the rate of cleavage from the increase in fluorescence over time.

Protocol 3: In Vitro Plasma Stability Assay

This protocol is used to determine the stability of the ADC in plasma.

Materials:

-

ADC with Ala-Ala-Asn linker

-

Human and mouse plasma

-

Phosphate-buffered saline (PBS)

-

Affinity purification resin (e.g., Protein A)

-

LC-MS system

Procedure:

-

Incubate the ADC in plasma at 37°C.

-

At various time points, take an aliquot and quench the reaction by placing it on ice.

-

Capture the ADC from the plasma using Protein A affinity chromatography.

-

Wash the captured ADC to remove plasma proteins.

-

Elute the ADC and analyze by LC-MS to determine the drug-to-antibody ratio (DAR).

-

Calculate the percentage of intact ADC remaining at each time point to determine the plasma half-life.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a common method to evaluate the cytotoxic potential of an ADC.

Materials:

-

Target cancer cell line (antigen-positive)

-

Control cell line (antigen-negative)

-

ADC with Ala-Ala-Asn linker

-

Control antibody

-

Cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

Plate reader

Procedure:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the ADC, control antibody, and vehicle control.

-

Incubate for a period appropriate for the payload's mechanism of action (typically 72-96 hours).

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Remove the medium and add a solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Conclusion

The Ala-Ala-Asn cleavable linker represents a significant advancement in the design of targeted therapies, particularly ADCs. Its high specificity for legumain, an enzyme overexpressed in the tumor microenvironment, provides a mechanism for the controlled and targeted release of cytotoxic payloads. This, in turn, has the potential to widen the therapeutic window by increasing efficacy and reducing off-target toxicities. The experimental protocols provided in this guide offer a framework for the robust evaluation of ADCs incorporating the Ala-Ala-Asn linker, enabling researchers to make informed decisions in the drug development process. Further research and clinical evaluation will continue to elucidate the full potential of this promising linker technology.

References

A Technical Guide to the Mechanism of Legumain-Mediated Cleavage of Antibody-Drug Conjugate (ADC) Linkers

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the biochemical mechanisms, design principles, and evaluation methodologies for legumain-cleavable linkers used in Antibody-Drug Conjugates (ADCs). It details the role of legumain in the tumor microenvironment, the kinetics of linker cleavage, and the experimental protocols required for the development and validation of next-generation ADCs.

Introduction: The Emergence of Legumain-Cleavable ADCs

Antibody-Drug Conjugates (ADCs) are a transformative class of cancer therapeutics that combine the antigen-targeting specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic payloads.[1] The linker, which connects the antibody and payload, is a critical component that dictates the stability, efficacy, and safety of the ADC.[2] While first-generation ADCs often utilized cathepsin-cleavable linkers like valine-citrulline (Val-Cit), research has revealed liabilities, including instability in rodent plasma and off-target cleavage by enzymes such as human neutrophil elastase, which can lead to toxicities like neutropenia.[3][4]

This has spurred the development of alternative linker technologies, with a significant focus on legumain-cleavable linkers. Legumain, also known as asparaginyl endopeptidase (AEP), is a lysosomal cysteine protease with highly specific activity for cleaving peptide bonds C-terminal to asparagine residues.[5][6] Its expression is significantly upregulated in various solid tumors and tumor-associated macrophages (TAMs) compared to healthy tissues, making it an attractive enzyme for tumor-specific payload release.[7][8] ADCs incorporating legumain-sensitive linkers have demonstrated comparable or improved efficacy to traditional Val-Cit ADCs, with enhanced stability and potentially improved safety profiles.[9]

The Core Mechanism: From ADC Internalization to Payload Release

The therapeutic action of a legumain-cleavable ADC is a multi-step process that begins with systemic administration and culminates in the targeted destruction of cancer cells.

-

Target Binding and Internalization : The ADC circulates in the bloodstream until its monoclonal antibody component recognizes and binds to a specific tumor-associated antigen on the surface of a cancer cell.[10]

-

Endocytosis and Lysosomal Trafficking : Upon binding, the cell internalizes the ADC-antigen complex through receptor-mediated endocytosis.[1] The resulting endosome traffics through the endolysosomal pathway, where it fuses with a lysosome.[11]

-

Legumain Activation : Legumain is synthesized as an inactive zymogen and requires the acidic environment of the lysosome (pH 4.0-5.5) for autocatalytic activation.[6][11] This pH-dependent activation ensures that legumain's proteolytic activity is primarily confined to the lysosomal compartment, minimizing off-target activity.

-

Linker Cleavage : Within the lysosome, activated legumain recognizes and cleaves the specific asparagine residue within the ADC's linker sequence.[2]

-

Payload Release and Action : This cleavage event liberates the cytotoxic payload. Depending on the linker design, this release may be direct or occur via a subsequent self-immolative spacer.[12] Once freed, the payload can diffuse out of the lysosome into the cytoplasm or nucleus to exert its cell-killing effect, typically by damaging DNA or disrupting microtubule formation.[2]

References

- 1. books.rsc.org [books.rsc.org]

- 2. Advancements in antibody-drug conjugates as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. eurekalert.org [eurekalert.org]

- 6. Knockdown of Legumain Suppresses Cervical Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of LGMN in tumor development and its progression and connection with the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. preprints.org [preprints.org]

- 11. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

The Trityl Protecting Group: A Linchpin in Modern Peptide Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high-purity, structurally defined peptides. Among the arsenal (B13267) of protective moieties, the trityl (Trt) group stands out as a versatile and indispensable tool, particularly within the framework of solid-phase peptide synthesis (SPPS). Its unique combination of steric bulk and acid lability allows for the selective protection of various amino acid side chains, playing a crucial role in the synthesis of complex peptides and therapeutic candidates. This technical guide delves into the core importance of the Trt protecting group, providing detailed experimental protocols, quantitative data for comparative analysis, and visual workflows to illuminate its application in peptide synthesis.

The Strategic Importance of the Trityl Group

The trityl group, a triphenylmethyl moiety, is a bulky alkyl-type protecting group renowned for its utility in protecting primary amines and the side chains of specific amino acids. Its significance in peptide synthesis stems from several key characteristics:

-

Steric Hindrance: The considerable size of the Trt group provides significant steric bulk.[1] This bulkiness can be advantageous in disrupting peptide aggregation during the synthesis of long or hydrophobic sequences.[1] Furthermore, it plays a role in minimizing the formation of diketopiperazines, a common side reaction, particularly with proline residues.[1][2]

-

Mild Introduction and Removal: The Trt group can be introduced under relatively mild alkaline conditions and, crucially, removed under mild acidic conditions.[3][4] This allows for its selective cleavage without affecting more robust acid-labile protecting groups like tert-butyl (tBu), a cornerstone of its utility in orthogonal protection schemes.[1]

-

High Stability: The Trt group is stable under the basic conditions required for the removal of the Nα-Fmoc group (e.g., piperidine), making it highly compatible with the widely used Fmoc/tBu SPPS strategy.[5]

-

Inhibition of Racemization: For certain amino acids, notably histidine, the Trt group can effectively suppress racemization during the coupling reaction.[6]

-

Enhanced Solubility: For amino acids like asparagine and glutamine, which have poor solubility in common SPPS solvents, the attachment of a Trt group to their side-chain amide nitrogen significantly improves their solubility, facilitating their incorporation into peptide chains.[7]

The most commonly Trt-protected amino acid side chains in Fmoc-based SPPS are those of Cysteine (Cys), Histidine (His), Asparagine (Asn), and Glutamine (Gln).[8]

Quantitative Data on Performance

The selection of a protecting group strategy has a direct impact on the efficiency and purity of the final peptide product. The following tables provide quantitative data to aid in the comparative analysis of the Trt group's performance.

Table 1: Comparison of D-Isomer Formation for Histidine Protecting Groups

Racemization of histidine during coupling is a significant challenge in peptide synthesis. This table compares the percentage of the undesirable D-isomer formed when using Trt versus Boc protection for the histidine side chain under different coupling conditions.

| His Derivative | Coupling Conditions | D-Isomer (%) |

| Fmoc-His(Trt)-OH | 50 °C, 10 min | 6.8 |

| Fmoc-His(Boc)-OH | 50 °C, 10 min | 0.18 |

| Fmoc-His(Trt)-OH | 90 °C, 2 min | > 16 |

| Fmoc-His(Boc)-OH | 90 °C, 2 min | 0.81 |

Data sourced from a study on Liraglutide synthesis.[9]

Table 2: Impact of Deprotection Reagent on Diketopiperazine (DKP) Formation

Diketopiperazine formation is a common side reaction that can truncate the peptide chain. This table shows the percentage of DKP formation using different Fmoc deprotection reagents for a model dipeptide-resin.

| Deprotection Reagent | DKP Formation (%) |

| 20% Piperidine/DMF | 13.8 |

| 5% Piperidine/DMF | 12.2 |

| 20% Piperidine/Toluene | 11.7 |

| 5% Piperazine/DMF | < 4 |

| 5% Piperazine/NMP | < 4 |

Data from a study on Fmoc-Cys([CH₂]₃COOtBu)-Pro-2-Cl-trityl resin.[10]

Table 3: Acid Lability of Trityl-Based Protecting Groups

The acid lability of trityl-based protecting groups can be modulated by substitution on the phenyl rings. This allows for selective deprotection under specific acidic conditions.

| Protecting Group | Cleavage Conditions | % Cleavage (30 min) |

| Mmt (4-methoxytrityl) | 1:1:8 AcOH:TFE:DCM | 75 - 80 |

| Mtt (4-methyltrityl) | 1:1:8 AcOH:TFE:DCM | 3 - 8 |

| Trt (trityl) | 90% TFA | Typically complete removal |

| Mmt (4-methoxytrityl) | 1% TFA in DCM/TIS (95:5 v/v) | Complete removal |

| Mtt (4-methyltrityl) | 15% TFA | Complete removal |

Data compiled from various sources.[7]

Experimental Protocols

Detailed and validated protocols are essential for the successful application of Trt-protected amino acids in peptide synthesis.

Protocol 1: Introduction of the Trityl Group (Tritylation) of an Amino Acid Methyl Ester

This protocol describes a general method for the N-tritylation of an amino acid methyl ester.

Materials:

-

Amino acid methyl ester hydrochloride (1 eq.)

-

Triethylamine (B128534) (TEA) (2 eq.)

-

Trityl chloride (Trt-Cl) (1 eq.)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Ethyl acetate

-

Water

Procedure:

-

Dissolve the amino acid methyl ester hydrochloride in DMF.

-

Cool the solution in an ice bath.

-

Add triethylamine to the solution.

-

Add a solution of trityl chloride in DCM to the mixture and stir vigorously for 2.5 hours at room temperature.[5]

-

Concentrate the reaction mixture to dryness.

-

Treat the residue with water and extract with ethyl acetate.

-

Wash the organic phase with water, dry over anhydrous sodium sulfate, and concentrate to dryness to yield the N-Trt-amino acid methyl ester.[5]

-

The methyl ester can then be hydrolyzed to the corresponding carboxylic acid using LiOH in a methanol/water mixture.[5]

Protocol 2: Cleavage of the Trityl Group from a Peptide-Resin

This protocol outlines the final cleavage and deprotection step to remove the Trt group and other acid-labile side-chain protecting groups, and to cleave the peptide from the resin.

Materials:

-

Peptide-resin (dried)

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (B1312306) (TIS), 2.5% Water.[1]

-

Cold diethyl ether

Procedure:

-

Place the dry peptide-resin in a reaction vessel.

-

Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per 100 mg of resin).[1]

-

Agitate the mixture at room temperature for 2-3 hours. A deep yellow color may be observed due to the formation of the trityl cation.[4]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with additional TFA or DCM and combine the filtrates.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge or filter to collect the crude peptide.

-

Wash the peptide with cold diethyl ether and dry under vacuum.

Note on Scavengers: The triisopropylsilane (TIS) in the cleavage cocktail acts as a scavenger to trap the highly reactive trityl cation that is liberated during deprotection, preventing it from reattaching to the peptide or modifying sensitive residues like tryptophan.[1]

Visualizing Workflows and Mechanisms

Graphviz diagrams provide a clear visual representation of the chemical processes and logical workflows involved in peptide synthesis utilizing the Trt protecting group.

Caption: Mechanism of Trityl Protection of an Amino Group.

Caption: Mechanism of Trityl Deprotection.

Caption: SPPS Workflow with a Trt-Protected Amino Acid.

Conclusion

The trityl protecting group is a cornerstone of modern solid-phase peptide synthesis, offering a unique set of properties that enable the efficient and high-purity synthesis of complex peptides. Its significant steric bulk, tunable acid lability, and compatibility with the Fmoc/tBu strategy make it an invaluable tool for protecting the side chains of key amino acids. By understanding the underlying chemistry, leveraging quantitative data for strategic planning, and adhering to optimized experimental protocols, researchers and drug development professionals can effectively harness the power of the Trt group to advance their peptide-based projects. The continued development of trityl-based protecting groups and their application in novel synthetic methodologies will undoubtedly further expand the horizons of peptide science.

References

- 1. osti.gov [osti.gov]

- 2. researchgate.net [researchgate.net]

- 3. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. bachem.com [bachem.com]

- 7. peptide.com [peptide.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 10. benchchem.com [benchchem.com]

Azido-PEG4-Ala-Ala-Asn(Trt)-PAB molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the bifunctional linker Azido-PEG4-Ala-Ala-Asn(Trt)-PAB, a key reagent in the development of advanced bioconjugates and antibody-drug conjugates (ADCs).

Core Molecular Data

The fundamental chemical properties of this compound are summarized below. This molecule is a derivative of a polyethylene (B3416737) glycol (PEG) linker conjugated to a peptide sequence, incorporating an azide (B81097) group for click chemistry applications and a trityl-protected asparagine residue.

| Property | Value | Source |

| Molecular Formula | C47H58N8O10 | [1][2][3][4] |

| Molecular Weight | 895.03 g/mol | [1][3][5] |

| CAS Number | 2055042-67-4 | [2] |

Structural and Functional Overview

This compound is a sophisticated chemical entity designed for specific applications in bioconjugation.[6] Its structure can be deconstructed into several key functional units:

-

Azido Group (N3): Positioned at the terminus of the PEG chain, this functional group is instrumental for "click chemistry" reactions, particularly with alkyne-containing molecules. This allows for a highly efficient and specific covalent linkage to other molecules.

-

PEG4 Linker: The tetraethylene glycol spacer is hydrophilic, which enhances the solubility of the entire molecule in aqueous environments. This property is often crucial for biological applications.

-

Peptide Sequence (Ala-Ala-Asn): The tripeptide sequence Alanine-Alanine-Asparagine can serve as a recognition site or a cleavable linker by specific enzymes in a biological system.

-

Trityl (Trt) Protecting Group: The trityl group protects the side chain amide of the asparagine residue. This is a bulky protecting group that can be removed under acidic conditions.

-

PAB (p-aminobenzyl alcohol) Moiety: This component can act as a self-immolative spacer in the context of ADCs, facilitating the release of a conjugated payload.

The logical relationship and connectivity of these components are illustrated in the diagram below.

Experimental Protocols

While specific experimental protocols are highly dependent on the application, a general workflow for utilizing this compound in a bioconjugation experiment, such as the synthesis of an antibody-drug conjugate, is outlined below.

Note on Methodologies: The precise conditions for each step, including reaction times, temperatures, and purification methods, must be optimized for the specific antibody, drug, and desired final product characteristics.

References

- 1. This compound|COA [dcchemicals.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. This compound Datasheet DC Chemicals [dcchemicals.com]

- 4. cenmed.com [cenmed.com]

- 5. Azide | BroadPharm [broadpharm.com]

- 6. SmallMolecules.com | this compound (100 mg) from targetmol | SmallMolecules.com [smallmolecules.com]

Solubility Characteristics of Azido-PEG4-Ala-Ala-Asn(Trt)-PAB: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the solubility characteristics of Azido-PEG4-Ala-Ala-Asn(Trt)-PAB, a heterobifunctional linker commonly employed in the development of Antibody-Drug Conjugates (ADCs). Understanding the solubility of this reagent is critical for its effective handling, conjugation, and the overall success of ADC manufacturing.

Molecular Structure and its Influence on Solubility

This compound is a complex molecule with distinct domains that collectively determine its solubility profile. The key structural components are:

-

Azido Group (N3): A reactive moiety for "click chemistry" conjugation.

-

Polyethylene Glycol (PEG4) Spacer: A short, hydrophilic chain of four ethylene (B1197577) glycol units.

-

Peptide Moiety (Ala-Ala-Asn): A tripeptide sequence.

-

Trityl (Trt) Protecting Group: A bulky, hydrophobic group protecting the amide side chain of asparagine.

-

p-Aminobenzyl (PAB) Group: A self-immolative spacer.

The overall solubility of this compound is a balance between its hydrophilic and hydrophobic components. The PEG4 spacer is explicitly incorporated to enhance aqueous solubility[1][2][3][4][5]. PEG linkers are well-known for their ability to improve the water solubility and biocompatibility of conjugated molecules[6][7]. However, the presence of the bulky and hydrophobic trityl group and the p-aminobenzyl (PAB) moiety can counteract this effect, potentially limiting solubility in purely aqueous solutions[8][9]. The peptide component, Ala-Ala-Asn, has a moderate influence on solubility.

Qualitative Solubility Profile

Based on the structural analysis, this compound is expected to exhibit the following solubility characteristics:

-

Aqueous Buffers: Limited to moderate solubility. The hydrophilic PEG spacer aids in dissolution in aqueous media, a feature highlighted by multiple suppliers[1][2][3][4][5]. However, the hydrophobic trityl and PAB groups may necessitate the use of co-solvents for achieving higher concentrations. The pH of the buffer can also influence solubility, particularly by affecting the charge of any ionizable groups.

-

Organic Solvents: Good solubility is anticipated in polar aprotic solvents commonly used for dissolving peptides and organic molecules, such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). These solvents are effective at solvating both the hydrophilic and hydrophobic portions of the molecule.

Quantitative Solubility Data

As of the latest available data, specific quantitative solubility values (e.g., in mg/mL or mM) for this compound in various solvents have not been published in publicly accessible datasheets or scientific literature. Researchers are advised to perform their own solubility testing to determine the optimal solvent system and concentration for their specific application.

Table 1: Predicted Solubility of this compound

| Solvent System | Predicted Solubility | Rationale |

| Water / Aqueous Buffers (e.g., PBS) | Limited to Moderate | The hydrophilic PEG4 spacer enhances aqueous solubility[1][2][3], but the hydrophobic Trityl and PAB groups may limit it[8][9]. |

| Dimethyl Sulfoxide (DMSO) | High | Polar aprotic solvent capable of dissolving both hydrophilic and hydrophobic components. |

| Dimethylformamide (DMF) | High | Similar to DMSO, a common solvent for peptide and organic synthesis. |

| Acetonitrile (ACN) | Moderate to High | Often used in reverse-phase HPLC, suggesting some degree of solubility, likely enhanced with water as a co-solvent. |

| Ethanol / Methanol | Moderate | May be effective, particularly in combination with other solvents. |

Experimental Protocol for Solubility Determination

For researchers needing to establish precise solubility limits, the following general protocol can be adapted.

Objective: To determine the solubility of this compound in a chosen solvent.

Materials:

-

This compound

-

Selected solvents (e.g., DMSO, Water, PBS pH 7.4)

-

Vortex mixer

-

Centrifuge

-

Analytical balance

-

Spectrophotometer or HPLC system

Methodology:

-

Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a solvent in which it is highly soluble (e.g., DMSO) to create a concentrated stock solution.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution into the test solvent (e.g., PBS).

-

Equilibration: Vortex each dilution thoroughly and allow it to equilibrate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 2-24 hours) to ensure maximum dissolution.

-

Separation of Undissolved Material: Centrifuge the samples at high speed to pellet any undissolved solid.

-

Quantification of Solubilized Compound: Carefully remove the supernatant and measure the concentration of the dissolved this compound using a suitable analytical method such as UV-Vis spectrophotometry (if a chromophore is present and an extinction coefficient is known) or a calibrated HPLC method.

-

Determination of Solubility Limit: The highest concentration at which no precipitate is observed after centrifugation is considered the solubility limit in that solvent under the tested conditions.

Visualizing Workflow and Molecular Interactions

The following diagrams illustrate the experimental workflow for solubility determination and the interplay of the molecular components influencing solubility.

References

- 1. This compound Datasheet DC Chemicals [dcchemicals.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. SmallMolecules.com | this compound (100 mg) from targetmol | SmallMolecules.com [smallmolecules.com]

- 4. Azido-PEG4-Ala-Ala-Asn(Trt)-PAB_2055042-67-4_新研博美 [xinyanbm.com]

- 5. cenmed.com [cenmed.com]

- 6. chempep.com [chempep.com]

- 7. precisepeg.com [precisepeg.com]

- 8. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis Pathway for Azido-PEG4-Ala-Ala-Asn(Trt)-PAB: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthesis pathway for Azido-PEG4-Ala-Ala-Asn(Trt)-PAB, a key bifunctional linker used in the development of Antibody-Drug Conjugates (ADCs). The synthesis is primarily based on a solid-phase peptide synthesis (SPPS) approach, which offers advantages in purification and handling of intermediates.

Overview of the Synthesis Strategy

The synthesis of this compound is a multi-step process that involves the sequential assembly of a tripeptide backbone, incorporation of a self-immolative p-aminobenzyl (PAB) spacer, and finally, the attachment of a hydrophilic Azido-PEG4 linker. The use of the trityl (Trt) protecting group for the asparagine side chain is crucial to prevent undesirable side reactions during synthesis.[1] The overall workflow is depicted in the diagram below.

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Materials and Reagents

All amino acids are L-isomers unless otherwise specified. Reagents should be of high purity, suitable for peptide synthesis.

| Reagent/Material | Supplier | Grade |

| Wang Resin | Various | 100-200 mesh, 1.0 mmol/g |

| Fmoc-Asn(Trt)-OH | Various | Peptide synthesis grade |

| Fmoc-Ala-OH | Various | Peptide synthesis grade |

| N,N'-Diisopropylcarbodiimide (DIC) | Various | Synthesis grade |

| 1-Hydroxybenzotriazole (HOBt) | Various | Synthesis grade |

| N,N-Diisopropylethylamine (DIPEA) | Various | Synthesis grade |

| Piperidine (B6355638) | Various | Synthesis grade |

| N,N-Dimethylformamide (DMF) | Various | Peptide synthesis grade |

| Dichloromethane (DCM) | Various | ACS grade |

| Trifluoroacetic acid (TFA) | Various | Reagent grade |

| Triisopropylsilane (TIS) | Various | Synthesis grade |

| p-Aminobenzyl alcohol (PAB-OH) | Various | Synthesis grade |

| Azido-PEG4-NHS Ester | Various | >95% purity |

| Diethyl ether | Various | Anhydrous |

Step-by-Step Synthesis

Protocol 1: Loading of the First Amino Acid (Fmoc-Asn(Trt)-OH) onto Wang Resin

-

Swell Wang resin (1.0 g, 1.0 mmol) in DMF (10 mL) for 1 hour in a peptide synthesis vessel.

-

Drain the DMF.

-

In a separate flask, dissolve Fmoc-Asn(Trt)-OH (1.79 g, 3.0 mmol), HOBt (0.46 g, 3.0 mmol), and DIC (0.47 mL, 3.0 mmol) in DMF (10 mL).

-

Add the activated amino acid solution to the swollen resin.

-

Add DIPEA (1.05 mL, 6.0 mmol) to the reaction mixture.

-

Agitate the mixture at room temperature for 4 hours.

-

Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

-

Perform a Kaiser test to confirm the completion of the coupling.

Protocol 2: Peptide Chain Elongation (Coupling of Fmoc-Ala-OH)

-

Fmoc Deprotection: To the Fmoc-Asn(Trt)-resin, add a 20% solution of piperidine in DMF (10 mL). Agitate for 5 minutes. Drain the solution. Repeat the piperidine treatment for 15 minutes. Wash the resin with DMF (5 x 10 mL).

-

Coupling: In a separate flask, dissolve Fmoc-Ala-OH (0.93 g, 3.0 mmol), HOBt (0.46 g, 3.0 mmol), and DIC (0.47 mL, 3.0 mmol) in DMF (10 mL). Add this solution to the deprotected resin. Add DIPEA (0.52 mL, 3.0 mmol) and agitate for 2 hours.

-

Washing: Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

-

Repeat steps 1-3 for the second Alanine coupling.

Protocol 3: Coupling of p-Aminobenzyl alcohol (PAB)

Note: While commercially available Fmoc-Ala-Ala-Asn(Trt)-PAB exists, this protocol outlines the on-resin coupling of the PAB moiety.[2]

-

Perform Fmoc deprotection on the Fmoc-Ala-Ala-Asn(Trt)-resin as described in Protocol 2, step 1.

-

In a separate flask, dissolve p-aminobenzyl alcohol (0.37 g, 3.0 mmol) and a coupling agent such as HATU (1.14 g, 3.0 mmol) in DMF (10 mL).

-

Add DIPEA (1.05 mL, 6.0 mmol) to the activated PAB solution.

-

Add the activated PAB solution to the deprotected peptide-resin and agitate for 4-6 hours at room temperature.

-

Wash the resin extensively with DMF (5 x 10 mL) and DCM (5 x 10 mL).

-

Dry the resin under vacuum.

Protocol 4: Cleavage of the Peptide-PAB from the Resin

-

Treat the dried H-Ala-Ala-Asn(Trt)-PAB-resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v) (10 mL per gram of resin) for 2 hours at room temperature.[3]

-

Filter the resin and collect the filtrate.

-

Wash the resin with a small amount of fresh cleavage cocktail.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether (10-fold volume).

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Wash the peptide pellet with cold diethyl ether twice.

-

Dry the crude peptide, H-Ala-Ala-Asn(Trt)-PAB-OH, under vacuum.

Protocol 5: Coupling of Azido-PEG4-NHS Ester

-

Dissolve the crude H-Ala-Ala-Asn(Trt)-PAB-OH (assume ~0.8 mmol based on initial resin loading) in a mixture of DMF and a suitable aqueous buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0) to maintain a basic pH.

-

In a separate vial, dissolve Azido-PEG4-NHS Ester (1.2 equivalents) in a minimal amount of DMF.[4]

-

Add the Azido-PEG4-NHS Ester solution to the peptide solution dropwise while stirring.

-

Allow the reaction to proceed for 2-4 hours at room temperature.

-

Monitor the reaction progress by LC-MS.

Protocol 6: Purification of the Final Product

-

Acidify the reaction mixture with a small amount of TFA.

-

Purify the crude this compound by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

-

Use a gradient of water and acetonitrile, both containing 0.1% TFA, as the mobile phase.

-

Collect the fractions containing the desired product.

-

Lyophilize the pure fractions to obtain the final product as a white solid.

Protocol 7: Characterization

-

Confirm the identity and purity of the final product using analytical RP-HPLC and high-resolution mass spectrometry (HRMS).

-

Expected Mass (C₄₇H₅₈N₈O₁₀): Calculated: 895.0 g/mol .

Quantitative Data Summary

| Step | Intermediate/Product | Starting Material (per 1g resin) | Reagents (Equivalents) | Typical Yield | Purity (Post-Purification) |

| SPPS | Fmoc-Ala-Ala-Asn(Trt)-PAB-Resin | 1.0 g Wang Resin (1.0 mmol) | Fmoc-AA (3 eq), DIC/HOBt (3 eq), DIPEA (3-6 eq) | ~95% loading | N/A |

| Cleavage | Crude H-Ala-Ala-Asn(Trt)-PAB-OH | ~1.0 mmol on resin | TFA/TIS/H₂O (95:2.5:2.5) | 70-85% | ~70% |

| PEGylation | Crude this compound | ~0.8 mmol | Azido-PEG4-NHS Ester (1.2 eq) | >90% conversion | ~65% |

| Purification | Pure this compound | ~0.7 mmol | N/A | 50-70% (overall) | >95% |

Visualization of Key Chemical Transformations

Caption: Key chemical transformations in the synthesis of the target molecule.

Conclusion

The synthesis of this compound is a well-defined process rooted in established solid-phase peptide synthesis methodologies. Careful control of reaction conditions, appropriate use of protecting groups, and rigorous purification are essential for obtaining a high-purity product. This technical guide provides a robust framework for researchers to successfully synthesize this important ADC linker for applications in targeted drug delivery.

References

An In-depth Technical Guide to Click Chemistry for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

The field of bioconjugation has been revolutionized by the advent of click chemistry, a concept introduced by K. Barry Sharpless in 2001.[1][2] This chemical philosophy emphasizes reactions that are modular, high-yielding, and tolerant of a wide range of functional groups and reaction conditions, making them exceptionally well-suited for biological applications.[1][3] This guide provides a comprehensive overview of the core principles of click chemistry and its application in bioconjugation, with a focus on key reactions, experimental protocols, and quantitative data to aid researchers in the development of novel therapeutics and diagnostics.

Core Principles of Click Chemistry

Click chemistry is not a single reaction, but rather a set of criteria that a reaction must meet to be considered "click." These reactions are characterized by:

-

High Efficiency and Yields: Click reactions proceed to completion or near completion, simplifying purification.[1][3]

-

Modularity and Wide Scope: They can be used to join a diverse range of molecular building blocks.

-

Stereospecificity: The reactions produce a single, well-defined product.[3]

-

Simple Reaction Conditions: They are often performed in benign solvents, such as water, and are insensitive to oxygen and water.[3]

-

Bioorthogonality: A crucial feature for bioconjugation, meaning the reacting functional groups are inert to the vast array of functional groups found in biological systems, thus preventing unwanted side reactions.[][5][6][7]

The prototypical click reaction is the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) and an alkyne to form a stable triazole ring.[5][8] While this reaction is inherently slow, the development of catalyzed and strain-promoted versions has made it a cornerstone of bioconjugation.

Key Click Chemistry Reactions in Bioconjugation

Two main classes of azide-alkyne cycloaddition reactions have become indispensable tools for scientists: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential "click" reaction, where a copper(I) catalyst dramatically accelerates the cycloaddition between a terminal alkyne and an azide, yielding a 1,4-disubstituted 1,2,3-triazole.[8] This reaction is known for its reliability, high yields, and tolerance to a variety of functional groups.

Advantages of CuAAC:

Limitations of CuAAC:

-

The copper catalyst can be toxic to living cells, which can limit its application in in vivo studies.[1][7][11]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the cytotoxicity of the copper catalyst, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[7][11][] This reaction utilizes a strained cyclooctyne (B158145), which reacts readily with an azide without the need for a metal catalyst.[5][11][] The relief of ring strain provides the driving force for the reaction.[]

Advantages of SPAAC:

-

Bioorthogonal and can be used in living systems without a toxic catalyst.[5][11][]

-

Highly specific reaction between the azide and cyclooctyne.

Limitations of SPAAC:

-

Reaction kinetics are generally slower than CuAAC.[13]

-

The cyclooctyne reagents can be more complex to synthesize.[14]

Quantitative Comparison of CuAAC and SPAAC

The choice between CuAAC and SPAAC often depends on the specific application, balancing the need for speed against the requirement for biocompatibility. The following table summarizes key quantitative parameters for these reactions.

| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | Copper(I) | None (driven by ring strain) |

| Typical Reactants | Terminal Alkyne, Azide | Cyclooctyne, Azide |

| Second-Order Rate Constant (k) | 10² - 10⁵ M⁻¹s⁻¹ | 10⁻³ - 10¹ M⁻¹s⁻¹ |

| Biocompatibility | Limited in living systems due to copper toxicity | Excellent, widely used for in vivo studies |

| Reaction Conditions | Aqueous buffers, room temperature | Physiological conditions (aqueous, 37°C) |

| Key Applications | In vitro labeling, material science, drug discovery | Live-cell imaging, in vivo drug delivery, proteomics |

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol outlines a general method for labeling a protein containing an alkyne group with an azide-functionalized molecule (e.g., a fluorescent dye).

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

Azide-functionalized molecule (e.g., fluorescent probe) in DMSO

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)

-

Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 100 mM in water)

-

Aminoguanidine (B1677879) hydrochloride stock solution (optional, to scavenge reactive oxygen species)

-

Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

-

In a microcentrifuge tube, combine the alkyne-modified protein with the azide-functionalized molecule. The molar ratio will need to be optimized but a 1:5 to 1:10 ratio of protein to azide is a common starting point.[15]

-

In a separate tube, prepare the copper catalyst complex by mixing CuSO₄ and THPTA ligand in a 1:2 molar ratio.[15] Let the mixture stand for a few minutes.

-

Add the premixed copper/ligand solution to the protein-azide mixture. The final copper concentration is typically in the range of 50-250 µM.[16]

-

(Optional) Add aminoguanidine to the reaction mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times that of the copper.

-

Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by techniques such as SDS-PAGE or mass spectrometry.

-

Quench the reaction by adding EDTA to chelate the copper.

-

Purify the labeled protein using a suitable method to remove excess reagents.

Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling

This protocol describes a general method for labeling a target biomolecule containing an azide group with a cyclooctyne-functionalized probe on the surface of living cells.

Materials:

-

Cells expressing the azide-modified biomolecule of interest

-

Cyclooctyne-functionalized probe (e.g., DBCO-fluorophore) in a biocompatible solvent (e.g., DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Imaging system (e.g., fluorescence microscope)

Procedure:

-

Culture the cells expressing the azide-modified biomolecule under standard conditions.

-

Prepare a stock solution of the cyclooctyne-functionalized probe in DMSO.

-

Dilute the cyclooctyne probe in pre-warmed cell culture medium to the desired final concentration (typically in the low micromolar range).

-

Remove the existing medium from the cells and wash once with pre-warmed PBS.

-

Add the medium containing the cyclooctyne probe to the cells.

-

Incubate the cells for 30 minutes to 2 hours at 37°C in a CO₂ incubator. The optimal incubation time will depend on the specific probe and cell type.

-

After incubation, remove the labeling medium and wash the cells three times with pre-warmed PBS to remove any unreacted probe.

-

The cells are now ready for analysis, for example, by fluorescence microscopy.

Visualizing Click Chemistry Workflows

The following diagrams illustrate the fundamental mechanisms and a general experimental workflow for bioconjugation using click chemistry.

Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

References

- 1. Advances in click chemistry for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. merckmillipore.com [merckmillipore.com]

- 5. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]

- 6. Click Chemistry – Med Chem 101 [medchem101.com]

- 7. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 8. Click chemistry - Wikipedia [en.wikipedia.org]

- 9. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 10. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 16. jenabioscience.com [jenabioscience.com]

The "Click" Revolution in Oncology: An In-depth Technical Guide to Azide-Alkyne Cycloaddition in Antibody-Drug Conjugate (ADC) Development

For Researchers, Scientists, and Drug Development Professionals